molecular formula C15H11N3O2S2 B2453586 4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE CAS No. 896684-16-5

4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE

Cat. No.: B2453586
CAS No.: 896684-16-5
M. Wt: 329.39
InChI Key: ZAAXPTSWZXDVJP-UHFFFAOYSA-N
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Description

4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE is a complex organic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of 4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE typically involves the reaction of 1,2,4-benzothiadiazine-1,1-dioxide derivatives with appropriate thiol and nitrile compounds under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE undergoes various chemical reactions, including:

Scientific Research Applications

4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial and antiviral activities, making it useful in biological research.

    Medicine: Due to its antihypertensive, antidiabetic, and anticancer properties, it is studied for potential therapeutic applications.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

4-{[(1,1-DIOXIDO-4H-1,2,4-BENZOTHIADIAZIN-3-YL)SULFANYL]METHYL}BENZONITRILE can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.

Properties

IUPAC Name

4-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanylmethyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S2/c16-9-11-5-7-12(8-6-11)10-21-15-17-13-3-1-2-4-14(13)22(19,20)18-15/h1-8H,10H2,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAAXPTSWZXDVJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)SCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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